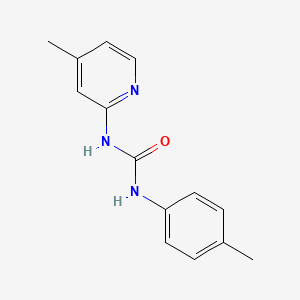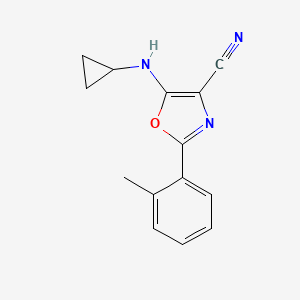
4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of pyrazole derivatives, which have shown promising results in drug development and other areas of research.
Wirkmechanismus
The mechanism of action of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as COX-2, which are involved in inflammatory pathways. It also induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects. It also inhibits the growth of cancer cells and induces apoptosis. However, further research is needed to determine the exact biochemical and physiological effects of the compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide in lab experiments is its potential as a drug candidate. The compound has shown promising results in inhibiting the activity of enzymes involved in inflammatory pathways and inducing apoptosis in cancer cells. However, the synthesis method of the compound is complex and requires careful optimization of reaction conditions to achieve high yields. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide. One potential direction is to further investigate the mechanism of action of the compound. This could involve studying the interactions between the compound and enzymes involved in inflammatory pathways or cancer cells. Another direction is to optimize the synthesis method of the compound to improve yields and reduce the complexity of the reaction. Additionally, further research is needed to determine the potential applications of the compound in other areas of research, such as material science or agriculture.
Synthesemethoden
The synthesis of 4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide involves the reaction of 4-chloro-1-ethylpyridin-1-ium-1-olate with hydrazine monohydrate followed by the condensation with ethyl chloroformate. The resulting product is then treated with ammonia to yield the final compound. The synthesis process is a multi-step reaction and requires careful optimization of reaction conditions to achieve high yields.
Wissenschaftliche Forschungsanwendungen
4-chloro-1-ethyl-N-4-pyridinyl-1H-pyrazole-5-carboxamide has shown potential in various scientific research applications. One of the most significant applications is in the field of drug development. The compound has been found to exhibit inhibitory activity against several enzymes such as COX-2, which is a target for anti-inflammatory drugs. It has also shown promising results in the treatment of cancer, as it inhibits the growth of cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
4-chloro-2-ethyl-N-pyridin-4-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-2-16-10(9(12)7-14-16)11(17)15-8-3-5-13-6-4-8/h3-7H,2H2,1H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJDDWFGZTFEOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)
![N-[4-(dimethylamino)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5714116.png)


![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)



